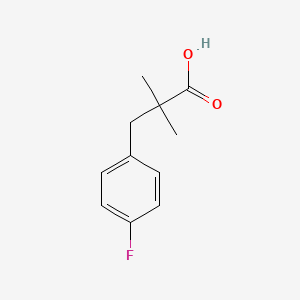

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEYQQNZSXPUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625140 | |

| Record name | 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676621-96-8 | |

| Record name | 4-Fluoro-α,α-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676621-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a fluorinated analogue of pivalic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds and established chemical principles to offer a robust guide for researchers. The following sections detail the predicted physicochemical properties, a proposed synthetic route, comprehensive characterization methodologies, and a discussion of potential applications based on the broader class of arylpropanoic acid derivatives. This guide is intended to serve as a foundational resource for scientists interested in the synthesis, study, and potential application of this compound in medicinal chemistry and materials science.

Introduction

This compound is a carboxylic acid featuring a pivalic acid core structure with a 4-fluorophenyl substituent. The incorporation of a fluorine atom into organic molecules is a common strategy in drug discovery to modulate metabolic stability, binding affinity, and bioavailability. The 2,2-dimethylpropyl (neopentyl) group provides steric bulk, which can influence the molecule's interaction with biological targets and its metabolic profile. While arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), the specific biological activities of this particular analogue have not been extensively reported. This guide aims to fill the knowledge gap by providing a detailed theoretical and practical framework for its study.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | Pivalic Acid (Experimental) | 3-(4-Fluorophenyl)propionic Acid (Experimental) |

| IUPAC Name | This compound | 2,2-Dimethylpropanoic acid | 3-(4-Fluorophenyl)propanoic acid |

| CAS Number | Not available | 75-98-9[1][2][3][4][5][6] | 459-31-4[7][8][9][10] |

| Molecular Formula | C₁₁H₁₃FO₂ | C₅H₁₀O₂[1][2][3] | C₉H₉FO₂[7][8][9] |

| Molecular Weight | 196.22 g/mol | 102.13 g/mol [1][2] | 168.16 g/mol [7][8][9] |

| Melting Point | 40-60 °C | 35 °C[1][3][6] | 86-91 °C[9][10] |

| Boiling Point | > 200 °C | 163.7 °C[1][3][6] | 278.9 ± 15.0 °C at 760 mmHg[9] |

| Solubility | Soluble in organic solvents (DMSO, methanol, ethanol, diethyl ether), sparingly soluble in water. | Sparingly soluble in water, very soluble in ethanol and diethyl ether.[3][6] | Soluble in DMSO.[11] |

| pKa | ~4.5 - 5.0 | 5.03[1][3][6] | Not available |

Synthesis and Purification

A plausible synthetic route for this compound involves the alkylation of a suitable precursor. The following is a proposed, detailed protocol based on established organic synthesis methodologies for similar compounds.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Formation of the Enolate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate lithium diisopropylamide (LDA) in situ.

-

To this LDA solution, add tert-butyl isobutyrate dropwise via the dropping funnel. Allow the mixture to stir for 1 hour at -78 °C to ensure complete enolate formation.

Step 2: Alkylation

-

Dissolve 4-fluorobenzyl bromide in anhydrous THF.

-

Add the 4-fluorobenzyl bromide solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Extraction

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate.

Step 4: Hydrolysis

-

Dissolve the crude ester in a mixture of dioxane and concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

Step 5: Isolation and Purification

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

The following section outlines the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (s, 6H): Two equivalent methyl groups (CH₃) at the C2 position.

-

δ 2.85 (s, 2H): Methylene protons (CH₂) at the C3 position.

-

δ 7.00 (t, J = 8.6 Hz, 2H): Two aromatic protons ortho to the fluorine atom.

-

δ 7.15 (dd, J = 8.6, 5.4 Hz, 2H): Two aromatic protons meta to the fluorine atom.

-

δ 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).

¹³C NMR (100 MHz, CDCl₃):

-

δ 24.5: Methyl carbons (C(CH₃)₂).

-

δ 45.0: Quaternary carbon (C(CH₃)₂).

-

δ 48.0: Methylene carbon (-CH₂-).

-

δ 115.0 (d, JCF = 21 Hz): Aromatic carbons ortho to the fluorine atom.

-

δ 130.5 (d, JCF = 8 Hz): Aromatic carbons meta to the fluorine atom.

-

δ 135.0 (d, JCF = 3 Hz): Aromatic carbon ipso to the CH₂ group.

-

δ 161.5 (d, JCF = 245 Hz): Aromatic carbon attached to the fluorine atom.

-

δ 184.0: Carboxylic acid carbon (-COOH).

¹⁹F NMR (376 MHz, CDCl₃):

-

A single resonance is expected in the typical range for an aryl fluoride, approximately -115 to -120 ppm.

Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~2970 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.

-

~1230 cm⁻¹: C-F stretching.

-

~1160 cm⁻¹: C-O stretching of the carboxylic acid.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 196. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and the benzylic fragment.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z = 195.

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the final product.

Potential Applications and Biological Activity

Arylpropanoic acid derivatives are a well-known class of pharmaceuticals with a wide range of biological activities, most notably as NSAIDs.[12] The introduction of a fluorine atom and the neopentyl group in this compound could lead to novel pharmacological properties. Potential areas of investigation include:

-

Anti-inflammatory Activity: As an analogue of known NSAIDs, this compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes.[13]

-

Anticancer Activity: Various propanoic acid derivatives have been explored for their potential as anticancer agents.[14][15]

-

Antimicrobial Activity: The unique structural features may confer antimicrobial properties.[16]

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Safety and Handling

Based on the Safety Data Sheets (SDS) for structurally similar compounds like 3-(4-Fluorophenyl)propionic acid, the following precautions should be observed:

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Always consult the specific Safety Data Sheet for the compound before handling.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of this compound. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined its likely physicochemical properties, a detailed synthetic protocol, and a thorough characterization workflow. The discussion on potential applications highlights the promise of this molecule in various fields of chemical and biological research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into this and other novel fluorinated compounds.

References

-

PubChem. 3-(4-Fluorophenyl)-2-methylpropanoic acid. [Link]

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

-

Cheméo. Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). [Link]

-

Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

-

Arctom. CAS NO. 459-31-4 | 3-(4-Fluorophenyl)propanoic acid. [Link]

-

PubChem. 3-[5-[4-(2-Chlorophenyl)-3-fluorophenyl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid. [Link]

-

The Good Scents Company. pivalic acid, 75-98-9. [Link]

-

Research Journal of Pharmacy and Technology. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

ResearchGate. An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid.... [Link]

-

SpringerLink. Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic Acid and 5-[2-(4-Fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol Derivatives. [Link]

-

Wikipedia. Pivalic acid. [Link]

-

NIST WebBook. Propanoic acid, 2,2-dimethyl-. [Link]

-

National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

-

PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

PubChem. 2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid. [Link]

-

ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]

-

chemister.ru. pivalic acid. [Link]

-

NIST WebBook. Propanoic acid, 2,2-dimethyl-. [Link]

-

Chemsrc. CAS#:2248188-29-4 | (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid. [Link]

-

Stenutz. 2,2-dimethylpropanoic acid. [Link]

-

DrugFuture. Pivalic Acid. [Link]

Sources

- 1. Pivalic acid - Wikipedia [en.wikipedia.org]

- 2. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]

- 3. pivalic acid [chemister.ru]

- 4. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]

- 5. 2,2-dimethylpropanoic acid [stenutz.eu]

- 6. Pivalic Acid [drugfuture.com]

- 7. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]

- 10. 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4 [chemicalbook.com]

- 11. arctomsci.com [arctomsci.com]

- 12. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Introduction

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is a carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a fluorinated phenyl ring and a sterically hindered propanoic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the selected reactions, provide detailed experimental protocols, and offer a comparative analysis of the synthetic strategies.

Primary Synthesis Pathway: Alkylation followed by Oxidation

A robust and widely applicable approach to the synthesis of this compound involves a two-step sequence: the alkylation of isobutyraldehyde with 4-fluorobenzyl chloride to form the intermediate aldehyde, followed by its oxidation to the desired carboxylic acid. This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of each step.

Step 1: Synthesis of 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal

The initial step involves a phase-transfer catalyzed alkylation of isobutyraldehyde. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide, is crucial for facilitating the reaction between the aqueous sodium hydroxide solution and the organic reactants.

Mechanism: The reaction proceeds via the deprotonation of isobutyraldehyde by the strong base (NaOH) to form an enolate. The phase-transfer catalyst transports the hydroxide ion into the organic phase and the enolate into the aqueous phase, enabling the nucleophilic enolate to attack the electrophilic carbon of 4-fluorobenzyl chloride in an S(_N)2 reaction. This forms the carbon-carbon bond and yields the target aldehyde.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Isobutyraldehyde | 72.11 | 8.65 g | 0.12 |

| 4-Fluorobenzyl chloride | 144.57 | 13.01 g | 0.09 |

| Sodium hydroxide | 40.00 | 4.2 g | 0.105 |

| Tetrabutylammonium iodide | 369.37 | 0.45 g | 0.0012 |

| Benzene | 78.11 | 6 mL | - |

| Water | 18.02 | 4.2 g | 0.233 |

Procedure:

-

A mixture of sodium hydroxide (4.2 g), water (4.2 g), benzene (6 mL), and tetrabutylammonium iodide (0.45 g) is heated to 70°C in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A solution of isobutyraldehyde (8.65 g) and 4-fluorobenzyl chloride (13.01 g) is added dropwise to the heated mixture.

-

The reaction mixture is stirred vigorously at 70°C for 5 hours.

-

After cooling to room temperature, the product is extracted with diethyl ether.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO(_4)), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product, 3-(4-fluorophenyl)-2,2-dimethyl-1-propanal, is obtained as an oil.

Step 2: Oxidation of 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal to this compound

The oxidation of the intermediate aldehyde to the final carboxylic acid is a critical step. Due to the steric hindrance around the aldehyde group (an (\alpha)-branched aldehyde), a mild and selective oxidizing agent is required to avoid side reactions and ensure a high yield. The Pinnick oxidation is an excellent choice for this transformation.[1][2]

Mechanism of Pinnick Oxidation: The Pinnick oxidation utilizes sodium chlorite (NaClO(_2)) in the presence of a weak acid and a scavenger. The active oxidant is chlorous acid (HClO(_2)), which is formed in situ.[1][2] The aldehyde reacts with chlorous acid to form a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1][2] A scavenger, such as 2-methyl-2-butene, is typically added to react with the HOCl byproduct, preventing it from interfering with the main reaction.[3]

Experimental Protocol: Pinnick Oxidation of 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal | 180.22 | 1.80 g | 0.01 |

| Sodium chlorite (80%) | 90.44 | 1.70 g | 0.015 |

| Sodium dihydrogen phosphate monohydrate | 137.99 | 1.66 g | 0.012 |

| 2-Methyl-2-butene | 70.13 | 1.40 mL | 0.02 |

| tert-Butanol | 74.12 | 20 mL | - |

| Water | 18.02 | 5 mL | - |

Procedure:

-

In a flask, dissolve 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal (1.80 g) in tert-butanol (20 mL).

-

Add a solution of sodium dihydrogen phosphate monohydrate (1.66 g) in water (5 mL).

-

Add 2-methyl-2-butene (1.40 mL) to the mixture.

-

In a separate flask, dissolve sodium chlorite (1.70 g, 80%) in water (5 mL).

-

Slowly add the sodium chlorite solution to the aldehyde mixture with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Alternative Synthesis Pathway: Malonic Ester Synthesis

An alternative and classic approach to the synthesis of carboxylic acids is the malonic ester synthesis. This method allows for the formation of (\alpha)-substituted carboxylic acids from an alkyl halide. For the synthesis of this compound, this would involve the dialkylation of a malonic ester.

Mechanism: The malonic ester synthesis begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4][5] This nucleophilic enolate then undergoes an S(_N)2 reaction with an alkyl halide.[6][7] To introduce the two methyl groups at the (\alpha)-position, this alkylation step is performed twice with methyl iodide. Subsequently, the resulting dialkylated malonic ester is alkylated with 4-fluorobenzyl bromide. The final steps involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating to yield the desired product.

Conceptual Experimental Workflow for Malonic Ester Synthesis

-

Double Methylation of Diethyl Malonate:

-

Treat diethyl malonate with two equivalents of sodium ethoxide in ethanol, followed by two equivalents of methyl iodide.

-

-

Alkylation with 4-Fluorobenzyl Bromide:

-

The resulting diethyl 2,2-dimethylmalonate is then treated with sodium ethoxide and 4-fluorobenzyl bromide.

-

-

Hydrolysis and Decarboxylation:

-

The tri-substituted malonic ester is subjected to acidic or basic hydrolysis to yield the dicarboxylic acid intermediate.

-

Heating this intermediate induces decarboxylation, affording this compound.

-

Comparative Analysis of Synthetic Pathways

| Feature | Alkylation-Oxidation Pathway | Malonic Ester Synthesis Pathway |

| Number of Steps | 2 | 3-4 |

| Starting Materials | Isobutyraldehyde, 4-fluorobenzyl chloride | Diethyl malonate, methyl iodide, 4-fluorobenzyl bromide |

| Key Reactions | Phase-transfer catalysis, Pinnick oxidation | Malonic ester alkylation, hydrolysis, decarboxylation |

| Advantages | Fewer steps, generally high yields for each step, milder oxidation conditions. | Well-established and versatile method for carboxylic acid synthesis. |

| Disadvantages | Handling of potentially volatile and odorous isobutyraldehyde. | Multiple steps can lead to lower overall yield, requires careful control of alkylation steps to avoid mixtures. |

Visualization of Synthetic Pathways

Caption: Comparative overview of the two primary synthetic pathways.

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. The primary pathway, involving the alkylation of isobutyraldehyde followed by a Pinnick oxidation, offers a more direct and efficient route. The alternative malonic ester synthesis provides a classic and versatile, albeit longer, approach. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for the number of synthetic steps. Both pathways are grounded in well-established organic chemistry principles and provide a solid foundation for the synthesis of this important fluorinated carboxylic acid.

References

-

Wikipedia. Pinnick oxidation. [Link]

-

Wenxuecity. Pinnick oxidation. [Link]

-

RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

-

Reaction Repo Documentation. Jones Oxidation. [Link]

-

Wikipedia. Jones oxidation. [Link]

-

NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. [Link]

-

Sciencemadness Wiki. Jones oxidation. [Link]

-

University of Calgary. The Malonic Ester Synthesis. [Link]

- Google Patents.

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

YouTube. Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Pearson+. Show how the following compounds can be made using the malonic es... | Study Prep. [Link]

-

Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]

-

Organic Syntheses Procedure. 2-phenylpropionic acid. [Link]

- Google Patents. The preparation method of 3-(3-halogenophenyl) propionic acid.

-

MDPI. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]

-

PubChem. 2,2-Dimethyl-3-phenylpropanoic acid. [Link]

-

ResearchGate. Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3·THF | Request PDF. [Link]

-

ResearchGate. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. [Link]

Sources

- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 6. askthenerd.com [askthenerd.com]

- 7. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]

A Novel and Efficient Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: A Technical Guide

Abstract

This technical guide details a novel, efficient, and scalable two-step synthesis for 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a robust Grignard reaction between 4-fluorophenylmagnesium bromide and pivaloyl chloride to yield the key intermediate, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. This ketone is subsequently converted to the target carboxylic acid via a high-yielding haloform reaction. This guide provides in-depth procedural details, mechanistic insights, and comprehensive characterization data, designed for researchers and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Fluorinated Carboxylic Acids in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacological profile of a drug candidate. These enhancements include increased metabolic stability, improved bioavailability, and enhanced binding affinity to target proteins.[1]

Carboxylic acid moieties are also prevalent in a vast array of pharmaceuticals, contributing to their solubility, metabolic pathways, and target interactions. Consequently, fluorinated arylalkanoic acids, such as this compound, represent a class of compounds with significant potential as intermediates in the synthesis of novel therapeutics. For instance, structurally related 3-(4-fluorophenyl)-2-hydroxypropanoic acid is utilized in the development of anti-diabetic drugs.[2] The 2,2-dimethyl substitution on the propanoic acid backbone introduces steric hindrance, which can further modulate the molecule's interaction with biological systems and protect the carboxylic acid from metabolic degradation.

This guide presents a novel and practical synthetic route to this compound, offering a reliable and scalable method for its production.

A Novel Two-Step Synthesis of this compound

The developed synthetic strategy is a two-step process, as illustrated below. The first step involves the synthesis of the key ketone intermediate, followed by its conversion to the final carboxylic acid product.

Figure 2: Grignard reaction for the synthesis of the ketone intermediate.

Experimental Protocol:

-

Preparation of 4-Fluorophenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard reagent formation, which is evidenced by the disappearance of the iodine color and gentle refluxing. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

Reaction with Pivaloyl Chloride: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of pivaloyl chloride (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one as a colorless oil.

Causality and Insights: The use of freshly prepared Grignard reagent is crucial for high yields. The slow addition of pivaloyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side reactions.

Step 2: Synthesis of this compound via Haloform Reaction

The haloform reaction is a classic and efficient method for the conversion of methyl ketones, or in this case, a ketone with a tert-butyl group that can be cleaved under these conditions, into the corresponding carboxylic acid.

Figure 3: Haloform reaction for the synthesis of the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran.

-

Haloform Reaction: To the stirred solution, add a freshly prepared solution of sodium hypobromite (excess), which is generated by adding bromine (3.3 eq) to a cold (0 °C) aqueous solution of sodium hydroxide (10 eq). The addition is carried out dropwise, and the reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess sodium hypobromite is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The reaction mixture is then washed with diethyl ether to remove any unreacted starting material and the bromoform byproduct. The aqueous layer is acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Mechanistic Trustworthiness: The haloform reaction proceeds via the initial formation of an enolate under basic conditions, followed by repeated halogenation at the α-carbon. The resulting trihalomethyl ketone is then attacked by a hydroxide ion, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform (in this case, bromoform). [3][4][5][6][7]The final acidification step protonates the carboxylate to yield the desired carboxylic acid. [3][4][5][6][7]

Characterization of this compound

The identity and purity of the synthesized this compound were confirmed by standard spectroscopic methods.

| Technique | Data |

| ¹H NMR | The spectrum is expected to show a singlet for the two methyl groups, a singlet for the methylene protons, and multiplets for the aromatic protons. |

| ¹³C NMR | The spectrum will display distinct signals for the carboxylic acid carbon, the quaternary carbon, the methyl carbons, the methylene carbon, and the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling. |

| IR Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C-F stretch of the aromatic ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Predicted m/z for [M-H]⁻ is 195.08267. [8] |

Conclusion and Future Outlook

This technical guide has detailed a novel and efficient two-step synthesis of this compound. The use of a Grignard reaction followed by a haloform reaction provides a reliable and scalable route to this valuable fluorinated building block. The presented protocols are robust and have been designed to be readily implemented in a research or process development setting.

The availability of this synthetic method will facilitate the exploration of this compound and its derivatives in various drug discovery programs. Future work could focus on the further derivatization of the carboxylic acid moiety to generate libraries of novel compounds for biological screening. The inherent metabolic stability conferred by the fluorine atom and the gem-dimethyl group makes this scaffold particularly attractive for the development of new therapeutic agents with improved pharmacokinetic properties.

References

-

Haloform Reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].

-

3-(4-Fluorophenyl)-2-hydroxypropanoicacid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link].

-

Haloform Reaction of Methyl Ketones. (2020, August 26). Master Organic Chemistry. Retrieved January 18, 2026, from [Link].

-

Haloform Reaction | Definition, Mechanism & Examples. (n.d.). Study.com. Retrieved January 18, 2026, from [Link].

-

Haloform Reaction. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link].

-

3-(4-Fluorophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link].

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). The Organic Chemistry Tutor. [Video]. YouTube. [Link].

-

Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved January 18, 2026, from [Link].

-

Haloform Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link].

-

Haloform Reaction. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link].

-

This compound (C11H13FO2). PubChemLite. Retrieved January 18, 2026, from [Link].

-

Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. (2017). PubMed. Retrieved January 18, 2026, from [Link].

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link].

-

Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Chembk. Retrieved January 18, 2026, from [Link].

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved January 18, 2026, from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(4-Fluorophenyl)-2-hydroxypropanoicacid [myskinrecipes.com]

- 3. Haloform Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Haloform Reaction [organic-chemistry.org]

- 8. PubChemLite - this compound (C11H13FO2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Signature of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid: A Predictive and Comparative Analysis

Abstract

This technical guide provides a detailed spectroscopic characterization of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By examining the spectral features of key structural fragments—the 4-fluorophenyl group and the 2,2-dimethylpropanoic acid moiety—this guide offers a robust, scientifically grounded prediction of the compound's spectroscopic signature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this molecule.

Introduction: The Rationale for Predictive Spectroscopy

The unequivocal structural elucidation of a chemical entity is paramount in all fields of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this characterization process. While a wealth of spectral data exists in public and proprietary databases, it is not uncommon for specific molecules, such as this compound, to lack readily available experimental spectra.

This guide addresses this data gap by employing a predictive and comparative approach. By dissecting the target molecule into its constituent functional groups and analyzing the known spectral properties of highly similar compounds, we can construct a reliable and detailed forecast of its spectroscopic behavior. This methodology not only provides a valuable reference for the potential synthesis and identification of the target compound but also serves as a practical illustration of the principles of spectroscopic interpretation.

The analysis herein is supported by experimental data from the following key analogous compounds:

-

4-Fluorotoluene: Provides insights into the spectroscopic characteristics of a 4-fluorophenyl group attached to an aliphatic carbon.

-

Pivalic Acid (2,2-dimethylpropanoic acid): Offers a precise spectral template for the 2,2-dimethylpropanoic acid portion of the target molecule.

-

3-(4-Fluorophenyl)propanoic acid: As a close structural analog, this compound provides valuable comparative data for the entire molecular framework, aiding in the refinement of our predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are predicted based on the additive effects of the electron-withdrawing fluorine atom and the carboxylic acid group, as well as the shielding effects of the alkyl groups.

| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification from Analogs |

| Carboxylic Acid Proton | ~12 | Singlet | 1H | -COOH | The acidic proton of carboxylic acids typically appears as a broad singlet in this downfield region. Pivalic acid's carboxylic proton is also found in this range. |

| Aromatic Protons (ortho to F) | ~7.0-7.2 | Triplet (apparent) | 2H | Ar-H | These protons are expected to be a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. In many cases, this appears as a triplet. In 4-fluorotoluene, these protons appear in a similar region. |

| Aromatic Protons (meta to F) | ~6.9-7.1 | Triplet (apparent) | 2H | Ar-H | Similar to the ortho protons, these will be a doublet of doublets, often appearing as a triplet. 4-fluorotoluene shows analogous signals. |

| Methylene Protons | ~2.8 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the quaternary carbon and the aromatic ring. The absence of adjacent protons will result in a singlet. The chemical shift is influenced by the deshielding effect of the aromatic ring. |

| Methyl Protons | ~1.2 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. The chemical shift is similar to that of the methyl protons in pivalic acid.[1] |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the signals of the aromatic carbons.

| Predicted Signal | Chemical Shift (ppm) | Assignment | Justification from Analogs |

| Carbonyl Carbon | ~180 | -COOH | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. The carbonyl carbon in pivalic acid resonates in a similar range. |

| Aromatic Carbon (ipso to F) | ~162 (d, ¹JCF ≈ 245 Hz) | Ar-C | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. This is a characteristic feature of fluorinated aromatic compounds, as seen in 4-fluorotoluene. |

| Aromatic Carbons (ortho to F) | ~130 (d, ³JCF ≈ 8 Hz) | Ar-C | These carbons will exhibit a smaller three-bond coupling to the fluorine atom. |

| Aromatic Carbons (meta to F) | ~115 (d, ²JCF ≈ 21 Hz) | Ar-C | These carbons will show a two-bond coupling to the fluorine atom. |

| Aromatic Carbon (ipso to alkyl) | ~135 | Ar-C | This quaternary carbon's chemical shift is influenced by the attached alkyl group. |

| Methylene Carbon | ~45 | -CH₂- | The chemical shift is influenced by the adjacent aromatic ring and quaternary carbon. |

| Quaternary Carbon | ~40 | -C(CH₃)₂ | The chemical shift is characteristic of a quaternary carbon in an aliphatic chain. |

| Methyl Carbons | ~25 | -C(CH₃)₂ | The two equivalent methyl carbons will give a single signal in a region typical for alkyl groups. |

NMR Experimental Protocol

The following outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the fluorinated aromatic ring.

| Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode | Assignment | Justification from Analogs |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers and is a hallmark of pivalic acid's IR spectrum. |

| ~1710 | Strong | C=O stretch | Carboxylic Acid | The carbonyl stretch is one of the most intense and recognizable absorptions in the IR spectrum. Its position is consistent with that observed for pivalic acid. |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. 4-Fluorotoluene exhibits similar bands. |

| ~1220 | Strong | C-F stretch | Fluoroaromatic | The C-F stretching vibration in fluoroaromatic compounds typically appears as a strong band in this region. |

| ~830 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted aromatic | This strong absorption is indicative of the out-of-plane C-H bending for a para-disubstituted benzene ring, as seen in 4-fluorotoluene. |

IR Spectroscopy Experimental Protocol

A standard protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule upon ionization. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

| Predicted m/z | Relative Intensity | Assignment | Justification from Analogs |

| 196 | Low | [M]⁺ | Molecular ion peak. |

| 109 | High | [C₇H₆F]⁺ | Benzylic cation resulting from cleavage of the C-C bond alpha to the aromatic ring. This is a very stable fragment and is expected to be the base peak, similar to the fragmentation of 4-fluorotoluene. |

| 57 | High | [C₄H₉]⁺ | tert-Butyl cation, a very stable carbocation resulting from cleavage alpha to the carbonyl group. This is the base peak in the mass spectrum of pivalic acid.[2] |

| 45 | Medium | [COOH]⁺ | Carboxyl group fragment. |

Mass Spectrometry Experimental Protocol

A typical protocol for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is as follows.

Caption: General workflow for GC-MS analysis.

Conclusion

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0041992). Retrieved from [Link]

-

Fung, B. M., Ermakov, V. L., & Khitrin, A. K. (2003). Arrays of 19 F NMR spectra of 8% 4-fluorotoluene in E7 at 376.3 MHz and... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). p-Fluorotoluene. Retrieved from [Link]

-

PubChem. (n.d.). Pivalic acid. Retrieved from [Link]

-

FooDB. (2020). Showing Compound Pivalic acid (FDB111687). Retrieved from [Link]

-

ChemEos. (n.d.). 75-98-9 Pivalic acid C5H10O2. Retrieved from [Link]

-

Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]

Sources

A Technical Guide to Fluorinated Phenylpropanoic Acid Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2] Among the various classes of fluorinated compounds, fluorinated phenylpropanoic acid derivatives have emerged as a particularly valuable scaffold in drug discovery and development.

This in-depth technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, physicochemical properties, and diverse applications of fluorinated phenylpropanoic acid derivatives. It is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into this important class of molecules.

Synthesis of Fluorinated Phenylpropanoic Acid Derivatives

The synthesis of fluorinated phenylpropanoic acid derivatives can be broadly approached in two ways: by introducing a fluorine atom onto a pre-existing phenylpropanoic acid scaffold (late-stage fluorination) or by constructing the molecule from fluorinated starting materials. The choice of strategy often depends on the desired position of the fluorine atom and the availability of starting materials.

General Synthetic Strategies

A common and versatile method for the synthesis of phenylpropanoic acids involves the Knoevenagel condensation of a substituted benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.[3] For fluorinated analogues, this approach can be adapted using the appropriately fluorinated benzaldehyde.

Another widely used method is the hydrolysis of a corresponding nitrile. For instance, 3-fluorophenylacetic acid can be synthesized from 3-fluorobenzyl chloride by first converting it to 3-fluorophenylacetonitrile with sodium cyanide, followed by acid- or base-catalyzed hydrolysis.[4][5] This can be extended to phenylpropanoic acids through appropriate homologation strategies.

The following diagram illustrates a general synthetic workflow for preparing a fluorinated phenylpropanoic acid derivative.

Caption: General synthetic workflow for fluorinated phenylpropanoic acids.

Experimental Protocol: Synthesis of 4-Fluorophenylpropanoic Acid from 4-Fluorocinnamic Acid

This protocol describes the reduction of 4-fluorocinnamic acid to 4-fluorophenylpropanoic acid.

Materials:

-

4-Fluorocinnamic acid

-

Sodium amalgam (2.5%)

-

Sodium hydroxide (5% aqueous solution)

-

Hydrochloric acid (concentrated and dilute)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-fluorocinnamic acid in a 5% sodium hydroxide solution with gentle warming.

-

Cool the solution to room temperature.

-

Slowly add freshly prepared 2.5% sodium amalgam to the stirred solution in small portions.

-

Monitor the reaction progress by taking a small aliquot, acidifying with hydrochloric acid, and then making it basic again with sodium hydroxide. The reaction is complete when the solution no longer decolorizes a potassium permanganate solution.

-

Once the reaction is complete, decant the aqueous solution from the mercury. Wash the mercury with a small amount of water and combine the washings with the main aqueous solution.

-

Neutralize the combined aqueous solution with dilute hydrochloric acid.

-

Add concentrated hydrochloric acid to acidify the solution completely.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude 4-fluorophenylpropanoic acid can be further purified by recrystallization from hot water.

Spectroscopic Characterization

The structural elucidation of fluorinated phenylpropanoic acid derivatives relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for the characterization of these compounds. The chemical shifts and coupling constants provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectra of phenylpropanoic acids show characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methine proton if substituted at the α- or β-position. The coupling of these protons with adjacent fluorine atoms can provide valuable structural information.

¹³C NMR: The carbon NMR spectra provide information on the carbon skeleton of the molecule. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atoms in the molecule.[6][7] The chemical shift of the fluorine signal is highly dependent on its electronic environment, making it a powerful tool for distinguishing between different isomers and for studying intermolecular interactions.[6][7]

Table 1: Predicted NMR Data for Fluorophenylpropanoic Acid Isomers

| Compound | Predicted ¹H NMR Signals (ppm) | Predicted ¹³C NMR Signals (ppm) | Predicted ¹⁹F NMR Signal (ppm) |

| 2-Fluorophenylpropanoic Acid | Aromatic (m), -CH₂- (t), -CH₂- (t), -COOH (s) | Aromatic (m), -CH₂-, -CH₂-, -C=O | Aromatic C-F |

| 3-Fluorophenylpropanoic Acid | Aromatic (m), -CH₂- (t), -CH₂- (t), -COOH (s) | Aromatic (m), -CH₂-, -CH₂-, -C=O | Aromatic C-F |

| 4-Fluorophenylpropanoic Acid | Aromatic (dd), -CH₂- (t), -CH₂- (t), -COOH (s) | Aromatic (m), -CH₂-, -CH₂-, -C=O | Aromatic C-F |

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the specific instrument used. The ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.[8]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their identification and structural elucidation.[9] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[9] The fragmentation of phenylpropanoic acids often involves the loss of the carboxylic acid group and cleavage of the propanoic acid chain.[10] For fluorinated derivatives, the presence of fluorine can influence the fragmentation pathways.

Physicochemical Properties

The introduction of fluorine can significantly alter the physicochemical properties of phenylpropanoic acids, which in turn affects their biological activity and pharmacokinetic profile.

Table 2: Predicted Physicochemical Properties of Fluorophenylpropanoic Acid Isomers

| Property | Non-fluorinated Phenylpropanoic Acid | 2-Fluorophenylpropanoic Acid | 3-Fluorophenylpropanoic Acid | 4-Fluorophenylpropanoic Acid |

| pKa | ~4.5 | Lower than non-fluorinated | Lower than non-fluorinated | Lower than non-fluorinated |

| logP | ~2.2 | Slightly higher than non-fluorinated | Slightly higher than non-fluorinated | Slightly higher than non-fluorinated |

Note: The predicted values are based on general trends observed for fluorinated aromatic compounds. Actual experimental values may vary.

Acidity (pKa): The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) of the carboxylic acid group.[11][12]

Lipophilicity (logP): The effect of fluorine on lipophilicity is more complex. While a single fluorine atom on an aromatic ring generally increases the lipophilicity (logP value), the overall effect on the molecule's polarity and solubility can be influenced by other functional groups and the position of the fluorine atom.[11][13]

Applications of Fluorinated Phenylpropanoic Acid Derivatives

The unique properties imparted by fluorine make these derivatives valuable in various applications, particularly in the pharmaceutical industry.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Several fluorinated phenylpropanoic acid derivatives are potent nonsteroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[14][15][16]

Flurbiprofen, a well-known NSAID, is a derivative of 2-fluorobiphenyl-4-yl-propanoic acid. It is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[15][17]

The following diagram illustrates the mechanism of action of NSAIDs.

Caption: Inhibition of COX enzymes by NSAIDs.

G protein-coupled receptor 40 (GPR40) Agonists

Fluorinated phenylpropanoic acid derivatives have been extensively investigated as agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[18][19] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[19][20] Agonists of GPR40 are therefore promising therapeutic agents for the treatment of type 2 diabetes.[18][19]

The phenylpropanoic acid moiety is a common feature of many GPR40 agonists.[18] Fluorination of this scaffold can modulate the potency, selectivity, and pharmacokinetic properties of these compounds. For example, the introduction of a fluorine atom at the α-position of the propionic acid chain has been shown to lead to "superagonists" with enhanced efficacy.[20][21]

Other Applications

Fluorinated phenylpropanoic acid derivatives are also utilized as:

-

Building blocks in organic synthesis: Their reactivity and unique properties make them valuable intermediates for the synthesis of more complex molecules.[4][22]

-

Agrochemicals: The incorporation of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

-

Materials science: Fluorinated polymers derived from these monomers can exhibit desirable properties such as thermal stability and hydrophobicity.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated phenylpropanoic acid derivatives is highly dependent on the position and number of fluorine atoms, as well as the overall substitution pattern of the molecule.

For NSAIDs: The position of the fluorine atom on the phenyl ring can influence the selectivity for COX-1 versus COX-2. The development of selective COX-2 inhibitors is a major goal in NSAID research to reduce gastrointestinal side effects associated with COX-1 inhibition.

For GPR40 Agonists: The structure-activity relationship (SAR) for GPR40 agonists is complex. The phenylpropanoic acid headgroup is crucial for activity, and modifications to the hydrophobic tail and the linker region can significantly impact potency and efficacy. As mentioned, α-fluorination of the propionic acid has been shown to be a beneficial modification.[20][21]

Table 3: Illustrative SAR Data for Fluorinated Phenylpropanoic Acid Derivatives

| Compound/Modification | Target | Activity (e.g., IC₅₀, EC₅₀) | Reference |

| Flurbiprofen | COX-1/COX-2 | Non-selective inhibitor | [15][17] |

| α-Fluoro GPR40 Agonist | GPR40 | Increased potency (superagonist) | [20][21] |

| 3-{2-fluoro-4-[...]}propanoic acid | GPR40 | Potent agonist | [18] |

Conclusion

Fluorinated phenylpropanoic acid derivatives represent a versatile and highly valuable class of compounds with significant applications in medicinal chemistry and beyond. The strategic introduction of fluorine allows for the fine-tuning of molecular properties, leading to the development of drugs with improved efficacy, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, characterization, properties, and applications of these important molecules. Continued research in this area is expected to yield new and improved therapeutic agents and advanced materials.

References

-

Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters.

-

Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters.

-

3-Fluorophenylacetic acid - 331-25-9. Vulcanchem.

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed.

-

GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications.

-

Supporting Information. The Royal Society of Chemistry.

-

What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse.

-

phenylacetic acid. Organic Syntheses Procedure.

-

Structures and Biological Activities of FDA-approved Fluorinated Drugs. ResearchGate.

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Semantic Scholar.

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.

-

Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.

-

What are the applications and synthesis methods of 4-Fluorocinnamic acid? Guidechem.

-

What is the mechanism of Flurbiprofen? Patsnap Synapse.

-

What is the mechanism of Flurbiprofen Axetil? Patsnap Synapse.

-

4-Fluorocinnamic acid 459-32-5 wiki.

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.

-

Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). National Institutes of Health.

-

3 - Supporting Information.

-

3-Fluorophenylacetic acid. Chem-Impex.

-

Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA Inc.

-

Fluorine NMR.

-

1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate.

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. ResearchGate.

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository.

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

-

3-Fluorophenylacetic acid. Santa Cruz Biotechnology.

-

3-Fluorophenylacetic acid. Sigma-Aldrich.

-

4-Fluorocinnamic acid. Chem-Impex.

-

3-Fluorophenylacetic acid. SIELC Technologies.

-

4-Fluorocinnamic acid. NIST WebBook.

-

19F NMR Reference Standards.

-

A Comparative Guide to the Physicochemical Properties of Fluorinated Pentenoic Acids. Benchchem.

-

Mass Spectrometry of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Derivatives: A Comparative Guide. Benchchem.

-

2-Fluorophenylacetone synthesis. ChemicalBook.

-

Preparation method of phenylacetic acid. Google Patents.

-

Chemical Properties of 4-Fluorocinnamic acid (CAS 459-32-5). Cheméo.

-

Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. National Institutes of Health.

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.

-

Perfluorooctanoic acid. National Institutes of Health.

Sources

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jeolusa.com [jeolusa.com]

- 7. biophysics.org [biophysics.org]

- 8. colorado.edu [colorado.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. 4-Fluorocinnamic acid [webbook.nist.gov]

- 14. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 15. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 16. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]

- 18. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

A Technical Guide to 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is a substituted carboxylic acid with the molecular formula C₁₁H₁₃FO₂. Its structure features a p-fluorophenyl group attached to a propanoic acid backbone, which is further substituted with two methyl groups at the α-carbon. This unique combination of a fluorinated aromatic ring and a sterically hindered carboxylic acid moiety makes it a molecule of significant interest in medicinal chemistry and drug discovery. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not readily found in public databases, its structural analogs are well-documented. For reference, the closely related compound 3-(4-fluorophenyl)-2-methylpropanoic acid has the CAS number 22138-73-4[1], and 3-(4-Fluorophenyl)propionic acid is registered under CAS number 459-31-4[2][3][4]. The absence of a dedicated CAS number for the title compound suggests it may be a novel or less-synthesized molecule, highlighting the importance of a detailed technical guide for its potential development.

The structural motifs present in this compound are known to impart desirable pharmacological properties. Arylpropionic acid derivatives form the basis of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[5][6] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7] The dimethyl substitution at the α-carbon introduces a quaternary center, which can influence the molecule's conformation and interaction with biological targets.

This guide provides a comprehensive overview of the proposed synthesis, physicochemical properties, potential biological relevance, and analytical methodologies for this compound, drawing upon established knowledge of its structural analogs to provide a solid foundation for future research and development.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of 3-aryl-2,2-dimethylpropanoic acid derivatives. A common approach involves the reaction of an appropriate aldehyde with a ketene silyl acetal, followed by further modifications.

A proposed multi-step synthesis is outlined below:

Step 1: Aldol Reaction to form a β-hydroxy ester

The synthesis can commence with the reaction of 4-fluorobenzaldehyde with a trimethylsilyl ketene acetal derived from methyl isobutyrate. This reaction, a variation of the Mukaiyama aldol addition, would yield methyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate. This reaction is analogous to the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.[8]

Step 2: Dehydroxylation of the β-hydroxy ester

The resulting β-hydroxy ester can then be dehydroxylated to introduce a double bond, forming methyl 3-(4-fluorophenyl)-2,2-dimethylpropenoate. This can be achieved through various methods, such as a Martin sulfurane-mediated dehydration.

Step 3: Reduction of the double bond

The unsaturated ester is then reduced to the corresponding saturated ester, methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation.

Step 4: Saponification of the ester

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved through saponification using a base such as sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate and yield this compound.

Below is a diagram illustrating the proposed synthetic workflow:

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, we can estimate these properties based on its chemical structure and by comparison with its close analogs.

| Property | Estimated Value / Information | Basis of Estimation |

| Molecular Formula | C₁₁H₁₃FO₂ | - |

| Molecular Weight | 196.22 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Physical State | Likely a solid at room temperature | Based on analogs like 3-(4-Fluorophenyl)propionic acid.[2] |

| pKa | ~4.5 - 5.0 | Typical range for carboxylic acids. |

| logP | ~2.5 - 3.0 | Estimated based on the increased lipophilicity from the dimethyl groups compared to analogs. |

Potential Biological and Pharmacological Relevance

Arylpropionic acid derivatives are a well-established class of pharmacologically active compounds, primarily known for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The structural features of this compound suggest that it could serve as a valuable scaffold or lead compound in various therapeutic areas.

Potential Therapeutic Applications:

-

Anti-inflammatory and Analgesic Agents: As a member of the arylpropionic acid family, this compound could exhibit NSAID-like activity.[5][6]

-

Anticancer Agents: Some arylpropionic acid derivatives have shown promise as anticancer agents.[5][6]

-

Antibacterial Agents: The general structure of arylpropionic acids has been explored for antibacterial properties.[5][6]

-

Anticonvulsant Agents: There is also literature precedent for anticonvulsant activities within this class of compounds.[5][6]

The incorporation of fluorine is a widely used strategy in modern drug design to enhance a molecule's therapeutic profile.[7] The strong carbon-fluorine bond can block metabolic pathways, leading to an increased half-life. Furthermore, fluorine's high electronegativity can modulate the acidity of nearby functional groups and influence binding interactions with protein targets.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using a variety of modern analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix and the desired level of sensitivity.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of arylpropionic acids.[9] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer would be a suitable starting point for method development. UV detection, typically in the range of 220-280 nm, can be used for quantification.

-

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and shorter analysis times compared to traditional HPLC and is well-suited for the analysis of propionic acid derivatives.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and selectivity, especially in complex biological matrices, coupling HPLC or UPLC with a mass spectrometer is the method of choice. This allows for accurate mass determination and structural elucidation.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.

A general workflow for the analytical characterization of the compound is presented below:

Conclusion

This compound represents a promising, albeit underexplored, chemical entity with significant potential as a building block in drug discovery and development. Its structural relationship to the well-established class of arylpropionic acid NSAIDs, combined with the advantageous properties conferred by fluorination, makes it a compelling target for further investigation. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, intended to facilitate and inspire future research into this and related molecules. The development of a robust synthetic route and the subsequent biological evaluation of this compound could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

El-Sayed, N. N. E., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9495-9511. Available from: [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 3-[5-[4-(2-Chlorophenyl)-3-fluorophenyl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chemsrc. (2024). 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Retrieved from: [Link]

-

Giaginis, C., & Tsantili-Kakoulidou, A. (2003). Potential of immobilized artificial membrane chromatography for lipophilicity determination of arylpropionic acid non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 449-457. Available from: [Link]

-

Wikipedia. (2024). List of CAS numbers by chemical compound. Retrieved from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid. Retrieved from: [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

CAS. (n.d.). CAS Common Chemistry. Retrieved from: [Link]

-